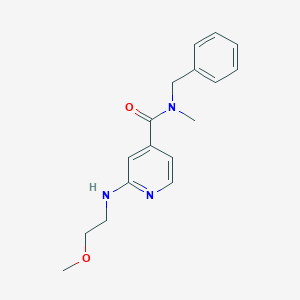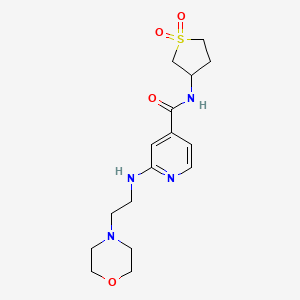![molecular formula C22H29N3O2 B6636659 (2-Ethylpiperidin-1-yl)-[2-[2-(4-methoxyphenyl)ethylamino]pyridin-4-yl]methanone](/img/structure/B6636659.png)
(2-Ethylpiperidin-1-yl)-[2-[2-(4-methoxyphenyl)ethylamino]pyridin-4-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Ethylpiperidin-1-yl)-[2-[2-(4-methoxyphenyl)ethylamino]pyridin-4-yl]methanone, commonly known as EPPM, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. EPPM is a small molecule that belongs to the class of piperidine derivatives and has a pyridine ring structure.
Mécanisme D'action
The mechanism of action of EPPM involves the inhibition of the protein kinase B (AKT) signaling pathway. AKT is a key regulator of cell growth and survival, and its overexpression has been linked to the development and progression of cancer. EPPM inhibits AKT by binding to its active site, thereby preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
EPPM has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. EPPM has also been shown to reduce the expression of several proteins involved in cancer progression, including matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF).
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using EPPM in lab experiments is its high potency and specificity for AKT inhibition. EPPM has also been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment. However, one limitation of using EPPM in lab experiments is its limited solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
Future research on EPPM could focus on optimizing its synthesis method to improve yield and purity. Studies could also investigate the efficacy of EPPM in vivo and its potential as a therapeutic agent for cancer treatment. Additionally, research could explore the use of EPPM in combination with other cancer therapies to enhance its anti-tumor activity.
Méthodes De Synthèse
The synthesis of EPPM involves a multi-step process that begins with the reaction of 2-ethylpiperidine with 4-methoxyphenylethylamine. The resulting product is then reacted with 4-bromo-2-chloropyridine to form the final EPPM product. The synthesis of EPPM has been optimized to yield high purity and high yield.
Applications De Recherche Scientifique
EPPM has been shown to have potential applications in medical research, particularly in the field of cancer treatment. Studies have demonstrated that EPPM exhibits anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer cells. EPPM has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Propriétés
IUPAC Name |
(2-ethylpiperidin-1-yl)-[2-[2-(4-methoxyphenyl)ethylamino]pyridin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c1-3-19-6-4-5-15-25(19)22(26)18-12-14-24-21(16-18)23-13-11-17-7-9-20(27-2)10-8-17/h7-10,12,14,16,19H,3-6,11,13,15H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMQJELJOQMDRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CC(=NC=C2)NCCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethylpiperidin-1-yl)-[2-[2-(4-methoxyphenyl)ethylamino]pyridin-4-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,1-dioxothiolan-3-yl)-1-(pyrrolidine-1-carbonyl)imidazo[1,5-a]pyridine-3-carboxamide](/img/structure/B6636579.png)
![6-(pyrrolidine-1-carbonyl)-N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide](/img/structure/B6636580.png)


![2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide](/img/structure/B6636613.png)
![[2-[2-(2-Methoxyphenyl)ethylamino]pyridin-4-yl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B6636626.png)
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-4-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B6636633.png)
![N,N-diethyl-2-[2-(2-methoxyphenyl)ethylamino]pyridine-4-carboxamide](/img/structure/B6636640.png)

![3,4-dihydro-1H-isoquinolin-2-yl-[2-[2-(2-methoxyphenyl)ethylamino]pyridin-4-yl]methanone](/img/structure/B6636649.png)
![Azepan-1-yl-[2-[2-(2-methoxyphenyl)ethylamino]pyridin-4-yl]methanone](/img/structure/B6636650.png)
![(2-Ethylpiperidin-1-yl)-[2-[2-(2-methoxyphenyl)ethylamino]pyridin-4-yl]methanone](/img/structure/B6636658.png)
![(2-Ethylpiperidin-1-yl)-[2-(2-methyl-2,3-dihydroindol-1-yl)pyridin-4-yl]methanone](/img/structure/B6636671.png)
